molecular formula C21H17ClN4OS B3015372 N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide CAS No. 894035-30-4

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide

Cat. No.: B3015372
CAS No.: 894035-30-4
M. Wt: 408.9
InChI Key: QEINWADTYRRDTH-IZZDOVSWSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a heterocyclic compound featuring a thiazolo[3,2-b][1,2,4]triazole core fused with a 4-chlorophenyl group and a cinnamamide side chain. This structure combines electron-withdrawing (chlorophenyl) and π-conjugated (cinnamamide) moieties, which are critical for modulating its physicochemical and biological properties.

Properties

IUPAC Name

(E)-N-[2-[2-(4-chlorophenyl)-[1,3]thiazolo[3,2-b][1,2,4]triazol-6-yl]ethyl]-3-phenylprop-2-enamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H17ClN4OS/c22-17-9-7-16(8-10-17)20-24-21-26(25-20)18(14-28-21)12-13-23-19(27)11-6-15-4-2-1-3-5-15/h1-11,14H,12-13H2,(H,23,27)/b11-6+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEINWADTYRRDTH-IZZDOVSWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C=CC(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1=CC=C(C=C1)/C=C/C(=O)NCCC2=CSC3=NC(=NN23)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H17ClN4OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

408.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide typically involves multiple steps:

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the synthesis using batch processes.

Chemical Reactions Analysis

Types of Reactions

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide can undergo various chemical reactions:

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

    Reducing Agents: Lithium aluminum hydride, sodium borohydride.

    Substituents: Halogens, nucleophiles like amines or thiols.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines, alcohols.

    Substitution Products: Halogenated derivatives, substituted aromatic compounds.

Mechanism of Action

The mechanism of action of N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide involves its interaction with specific molecular targets:

Comparison with Similar Compounds

Structural Modifications and Physicochemical Properties

Key analogs from the evidence share the thiazolo[3,2-b][1,2,4]triazole scaffold but differ in substituents, which influence solubility, stability, and bioactivity:

Compound ID (from ) Substituents Yield (%) Melting Point (°C) Notable Features
5b Phenyl 76 143–145 High yield, yellow crystalline solid
7b Trifluoromethylphenyl 21 160–162 Electron-withdrawing CF₃ group enhances metabolic stability
8b Methoxyphenyl 85 130–132 Electron-donating OCH₃ improves solubility

Key Observations :

  • The 4-chlorophenyl group in the target compound likely enhances lipophilicity compared to methoxyphenyl (8b) but reduces solubility relative to CF₃-substituted analogs (7b) .

Biological Activity

N-(2-(2-(4-chlorophenyl)thiazolo[3,2-b][1,2,4]triazol-6-yl)ethyl)cinnamamide is a complex organic compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article explores its mechanisms of action, pharmacological effects, and potential therapeutic applications based on recent research findings.

Chemical Structure and Properties

  • Molecular Formula : C21H19ClN4O2S
  • Molecular Weight : 426.92 g/mol
  • CAS Number : 894026-76-7

The compound features a thiazolo[3,2-b][1,2,4]triazole core linked to a 4-chlorophenyl group and a cinnamamide moiety. This unique structure enhances its biological activity by facilitating interactions with various biological targets.

This compound exhibits its biological effects through several mechanisms:

  • Enzyme Inhibition : The compound interacts with enzymes involved in inflammatory pathways and cancer progression.
  • Antioxidant Activity : It acts as an antioxidant by scavenging free radicals and reducing oxidative stress.
  • Antimicrobial Properties : Exhibits activity against various microbial strains by disrupting cellular functions.

Biological Activity Overview

Research indicates that compounds similar to this compound possess significant biological activities:

Activity TypeDescription
Anticancer Inhibits tumor cell proliferation and induces apoptosis in cancer cells.
Anti-inflammatory Reduces inflammation by inhibiting pro-inflammatory cytokines.
Antimicrobial Effective against bacteria and fungi through disruption of cell membranes.
Neuroprotective Protects neuronal cells from damage in neurodegenerative diseases.

Anticancer Activity

Studies have shown that compounds with similar structures can inhibit tumor growth. For instance, research demonstrated that derivatives of thiazolo[3,2-b][1,2,4]triazoles exhibit cytotoxic effects against various cancer cell lines. The mechanism involves the induction of apoptosis through the activation of caspase pathways.

Anti-inflammatory Effects

This compound has been reported to significantly reduce levels of pro-inflammatory cytokines such as TNF-alpha and IL-6 in vitro studies. This suggests potential applications in treating inflammatory diseases.

Antimicrobial Efficacy

The compound exhibited potent antimicrobial activity against strains like Staphylococcus aureus and Candida albicans. The mechanism involved the disruption of the microbial cell wall integrity and inhibition of essential metabolic processes.

Pharmacokinetics

Understanding the pharmacokinetics of this compound is crucial for its therapeutic application:

  • Absorption : Slightly soluble in water but well absorbed in organic solvents.
  • Distribution : Good tissue distribution due to its lipophilic nature.
  • Metabolism : Primarily metabolized in the liver with potential active metabolites contributing to its efficacy.
  • Excretion : Excreted via urine primarily as metabolites.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.